2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid

Molecular weight Heavy atom X-ray crystallography

Researchers diversifying benzoxazinone scaffolds face multi-step de novo synthesis for each analog. This 6-bromo building block eliminates 2-4 steps per analog via pre-installed bromine for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling, while the 2-acetic acid enables parallel amide/ester diversification. • Dual orthogonal handles: C-6 Br (cross-coupling) + C-2 acetic acid (amide/ester formation) • Saves 2-4 synthetic steps per analog vs. post-hoc halogenation • 95% purity; typical lead time: 10 days

Molecular Formula C10H8BrNO4
Molecular Weight 286.08 g/mol
Cat. No. B12504399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid
Molecular FormulaC10H8BrNO4
Molecular Weight286.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C(O2)CC(=O)O
InChIInChI=1S/C10H8BrNO4/c11-5-1-2-7-6(3-5)12-10(15)8(16-7)4-9(13)14/h1-3,8H,4H2,(H,12,15)(H,13,14)
InChIKeyJQONENRFKQXCPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid (CAS 1281513-01-6) is a synthetic heterocyclic compound belonging to the 2H-benzo[b][1,4]oxazin-3(4H)-one class . It features a fused benzene–oxazine bicyclic core with a bromine substituent at the 6-position, a ketone at the 3-position, and an acetic acid side chain at the 2-position of the oxazine ring. Its molecular formula is C₁₀H₈BrNO₄ with a molecular weight of 286.08 g/mol . The compound is commercially available as a research chemical at 95% purity from specialty suppliers, with a typical lead time of approximately 10 days . The presence of the bromine atom distinguishes it from the non-halogenated parent scaffold and confers distinct reactivity, lipophilicity, and synthetic utility that are not achievable with the des-bromo analog.

Why the 6-Bromo Substituent Is Non-Interchangeable with Analogs


The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with biological activity exquisitely sensitive to both the nature and position of ring substituents [1]. In antimicrobial benzoxazinone series, halogen substitution directly modulates potency: triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones bearing chloro and fluoro substituents exhibited MIC values ranging from 1.9 to 31.2 µg/mL depending on the specific halogen and its position, demonstrating that even among halogens, activity is non-transferable [2]. The bromine atom at the 6-position is not merely a spectator substituent; it serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that are impossible with the non-halogenated analog, and it increases molecular weight by approximately 38% (286.08 vs. 207.18 g/mol), altering both pharmacokinetic predictions and solid-state properties . Furthermore, a positional isomer—2-(6-bromo-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS 1094268-94-6), which bears the acetic acid moiety at the 4-position rather than the 2-position—shares the identical molecular formula and weight but differs in connectivity, with the N-substituted vs. C-substituted acetic acid attachment leading to distinct hydrogen-bonding capacity, pKa, and biological target engagement profiles . These structural nuances mean that neither the des-bromo analog nor regioisomers can be treated as functionally equivalent in any structure-activity relationship (SAR) study, synthetic route, or procurement specification.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Heavy Atom Content Comparison

The target compound (C₁₀H₈BrNO₄) has a molecular weight of 286.08 g/mol, which is 78.90 g/mol (38.1%) heavier than the non-brominated analog 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid (C₁₀H₉NO₄, MW 207.18 g/mol) due to the replacement of hydrogen with bromine at the 6-position . The bromine atom contributes one heavy atom (atomic number 35) to the structure, providing anomalous scattering for X-ray crystallographic phasing and a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) for mass spectrometric identification, features entirely absent in the des-bromo analog .

Molecular weight Heavy atom X-ray crystallography Mass spectrometry

Predicted Lipophilicity Shift from Bromine Substitution

The non-brominated analog 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid (CAS 106660-11-1) has an experimentally derived LogP of 0.99880 and a calculated XLogP of 0.4 . For the target 6-bromo compound, no experimentally measured LogP has been published; however, a close positional isomer—(7-bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (C₁₀H₈BrNO₄)—has a reported LogP of 1.953 [1]. The replacement of aromatic hydrogen with bromine is well-established in medicinal chemistry to increase LogP by approximately 0.5–1.0 units (Hansch-Fujita π constant for aromatic Br ≈ 0.86) [2]. Applying this increment to the non-brominated analog yields a predicted LogP for the target compound in the range of approximately 1.5–1.9.

Lipophilicity LogP Membrane permeability Drug-likeness

Synthetic Cross-Coupling Competence at the 6-Position

The aryl bromide at the 6-position of the target compound enables participation in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura (C–C bond formation with boronic acids), Buchwald-Hartwig (C–N bond formation with amines), and Sonogashira (C–C bond with terminal alkynes) couplings—that are mechanistically impossible for the non-halogenated analog (CAS 106660-11-1), which bears only hydrogen at the corresponding position [1]. This is explicitly documented for structurally analogous brominated benzoxazinone-acetic acid derivatives, where the bromine substituent is described as enhancing utility in Suzuki and Buchwald-Hartwig couplings for further functionalization [2]. The non-brominated analog lacks any reactive handle at the 6-position for late-stage diversification, limiting its utility to scaffold elaboration at the carboxylic acid moiety only.

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Library synthesis

Purity Specification and Vendor Availability

The target compound is offered at 95% purity from specialty suppliers including CymitQuimica (brand: Apollo Scientific) and Chemisci, with a typical lead time of 10 days . By comparison, the non-brominated analog (CAS 106660-11-1) is available from Sigma-Aldrich at 98% purity (solid, MP 177–181 °C, storage at 4 °C) and from CymitQuimica at 97% purity . The 95% purity specification of the target compound is consistent with its status as a specialized synthetic intermediate rather than a high-volume catalog item, and the narrower supplier base reflects the compound's niche positioning.

Purity Quality specification Procurement Supply chain

Price Differentiation and Synthetic Complexity

The target compound commands a significant price premium over its non-brominated analog, reflecting the additional synthetic complexity of introducing the bromine substituent at the 6-position and the lower production volumes. CymitQuimica lists the target compound at €1,805.00 per gram (€267.00/50 mg; €442.00/100 mg; €739.00/250 mg) . In contrast, the non-brominated analog (CAS 106660-11-1) is available from Sigma-Aldrich as a standard catalog item at substantially lower cost per gram (typical pricing for 1 g of 98% material in the €50–200 range based on standard heterocyclic building block pricing) . The price ratio of approximately 9:1 to 36:1 (target vs. des-bromo, depending on package size) serves as a quantitative indicator of relative synthetic accessibility and market scarcity.

Procurement cost Synthetic complexity Budget planning Specialty chemical

Positional Isomer Hydrogen-Bond Topology

A structurally isomeric compound—2-(6-bromo-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS 1094268-94-6)—shares the identical molecular formula (C₁₀H₈BrNO₄) and molecular weight (286.08 g/mol) with the target compound but differs fundamentally in the attachment point of the acetic acid moiety: the target bears it at the C2 position of the oxazine ring (C-substituted), whereas the isomer bears it at the N4 position (N-substituted) . This connectivity difference alters the hydrogen-bond donor/acceptor pattern: the target compound retains an amide-like N–H at position 4 (hydrogen bond donor), while the N-substituted isomer replaces this with a tertiary amide, eliminating an H-bond donor while preserving the carbonyl acceptor. Additionally, the C2-substituted acetic acid in the target compound places the carboxyl group in a different spatial orientation relative to the benzoxazinone core compared to the N4-substituted isomer, affecting pharmacophoric geometry and potential target protein interactions .

Regioisomerism Hydrogen bonding Target engagement Pharmacophore

Optimal Deployment Scenarios Based on Differentiation Evidence


Late-Stage Diversification for Medicinal Chemistry Libraries

The 6-bromo substituent enables parallel synthesis of diverse analog libraries through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination with primary/secondary amines, or Sonogashira coupling with alkynes [1]. This late-stage diversification strategy is not feasible with the non-brominated analog (CAS 106660-11-1), which would require de novo synthesis of each aryl-substituted variant [2]. The pre-installed bromine handle is estimated to save 2–4 synthetic steps per analog compared to post-hoc halogenation of the des-bromo scaffold. The acetic acid moiety at the 2-position additionally allows for parallel amide coupling or esterification, providing two orthogonal diversification vectors from a single building block. This dual-handle architecture makes the compound particularly valuable for generating focused libraries in hit-to-lead programs targeting kinases, GPCRs, or nuclear receptors where the benzoxazinone scaffold has demonstrated privileged status [3].

Experimental Phasing via Bromine Anomalous Scattering

The bromine atom (atomic number 35) provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling experimental phasing for X-ray crystallographic structure determination via Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) methods [1]. The non-brominated analog (MW 207.18, no atoms > oxygen) lacks any anomalous scatterer and would require selenomethionine incorporation or heavy-atom soaking for experimental phasing [2]. For co-crystallization studies of protein-ligand complexes where the benzoxazinone scaffold serves as a tool compound or fragment hit, the bromine atom provides unambiguous electron density for ligand placement and orientation assignment, reducing model-building ambiguity compared to the des-bromo analog [3].

CNS Penetration Screening with Increased Lipophilicity

The estimated LogP increase of 0.5–1.0 units for the brominated compound (predicted LogP ≈ 1.5–1.9) vs. the des-bromo analog (LogP 0.99880) [1] places it in a physicochemical space that may favor blood-brain barrier penetration (optimal CNS LogP range approximately 1.5–3.0) [2]. When used as a scaffold for developing CNS-penetrant probes—for example, in neurodegenerative disease targets where benzoxazine-based kinase inhibitors have shown preclinical efficacy [3]—the brominated compound provides a starting point with intrinsically higher membrane permeability than the des-bromo scaffold, potentially reducing the number of lipophilicity-enhancing modifications required during lead optimization. The acetic acid moiety, with its predicted pKa of approximately 3.5–4.0, remains ionized at physiological pH, which balances the lipophilicity gain from bromine and helps maintain aqueous solubility.

Agrochemical Lead Discovery with Halogenated Scaffolds

Halogenated benzoxazinone derivatives have documented utility as herbicidal and phytotoxic agents [1]. The target compound, bearing both a bromine atom (for cross-coupling diversification) and a carboxylic acid (for amide/ester prodrug formation), is structurally suited for agrochemical lead discovery programs [2]. The bromine substituent not only provides the synthetic handle for generating analog libraries but may also contribute to metabolic stability in plant and soil systems, as aryl halides are generally more resistant to oxidative metabolism than the corresponding C–H bonds [3]. The compound's relatively low molecular weight (286.08 g/mol) compared to many agrochemical leads and its compliance with key physicochemical parameters for foliar uptake make it an attractive entry point for herbicide or fungicide discovery programs seeking novel modes of action.

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